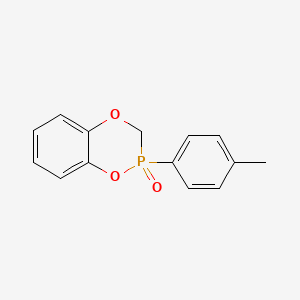![molecular formula C24H29NO3 B5985107 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B5985107.png)
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone, also known as IBMP, is a synthetic compound that has been widely used in scientific research. IBMP is a potent inhibitor of cyclic AMP phosphodiesterase (PDE), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.
Mechanism of Action
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone binds to the catalytic site of PDE and inhibits its activity, leading to an increase in intracellular cyclic AMP levels. This increase in cyclic AMP can activate downstream signaling pathways, such as PKA and EPAC, which can regulate cellular processes such as gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can inhibit platelet aggregation, induce vasodilation, and inhibit smooth muscle contraction. In vivo studies have shown that 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can reduce blood pressure, increase heart rate, and improve cardiac function.
Advantages and Limitations for Lab Experiments
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has several advantages as a research tool. It is a potent and selective inhibitor of PDE, which allows for the specific manipulation of cyclic AMP signaling pathways. 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone is also stable and can be easily synthesized in large quantities. However, 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has some limitations as a research tool. It has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies. Additionally, 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can inhibit multiple isoforms of PDE, which can lead to off-target effects.
Future Directions
There are several future directions for 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone research. One area of interest is the role of cyclic AMP signaling in cancer. 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to investigate its potential as an anti-cancer agent. Another area of interest is the role of cyclic AMP signaling in neurological disorders. 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a treatment for neurological disorders. Finally, the development of more selective PDE inhibitors could lead to the identification of new therapeutic targets for a wide range of diseases.
Synthesis Methods
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can be synthesized using a multi-step process starting from 3-isopropoxybenzoyl chloride and piperidine. The final step involves the reaction of 1-(3-bromophenyl)ethanone with the intermediate to yield 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone. The purity of 1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone can be increased through recrystallization and column chromatography.
Scientific Research Applications
1-(3-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]methyl}phenyl)ethanone has been used as a research tool to investigate the role of cyclic AMP signaling in various biological processes. It has been shown to inhibit PDE activity in vitro and in vivo, leading to an increase in intracellular cyclic AMP levels. This increase in cyclic AMP can activate downstream signaling pathways, such as protein kinase A (PKA) and exchange protein directly activated by cyclic AMP (EPAC), which can regulate cellular processes such as gene expression, cell proliferation, and differentiation.
properties
IUPAC Name |
1-[3-[[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-17(2)28-23-11-5-9-21(14-23)24(27)22-10-6-12-25(16-22)15-19-7-4-8-20(13-19)18(3)26/h4-5,7-9,11,13-14,17,22H,6,10,12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXIEVYZYLXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![3,5-dibromo-2-hydroxy-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5985025.png)
![2-(3,4-dimethoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5985031.png)
![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}-2,2-dimethylpropanamide](/img/structure/B5985044.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)
![2-(3-chlorophenoxy)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5985101.png)
![2-(2-phenylethyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5985109.png)

![N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B5985115.png)
![({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B5985128.png)
![N-(2-isopropylphenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5985136.png)